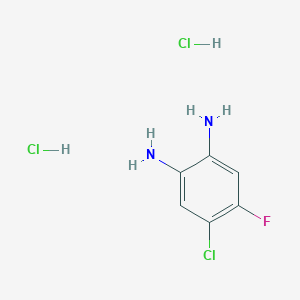

4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a topic of interest in the field of organic chemistry due to their applications as intermediates in pharmaceuticals and other industries. The paper titled "Synthesis of 2,4-dichloro fluorobenzene" discusses the synthesis of a related compound, 2,4-dichlorofluorobenzene, which is used in the production of ciprofloxacin. The process involves diazotization of 2,4-dichloroaniline followed by substitution with fluorine ions. Although the paper does not directly address the synthesis of 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride, similar diazotization and substitution reactions could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is crucial for their reactivity and properties. The paper on the chlorination of 4-methylbenzene-1,2-diamine reports X-ray crystal structure determinations for several chlorinated compounds. While 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride is not specifically mentioned, the structural analysis of related chlorinated compounds can provide valuable information on the potential molecular geometry and electronic distribution of the compound.

Chemical Reactions Analysis

The reactivity of chlorinated and fluorinated benzene derivatives is influenced by the presence of halogen atoms, which can activate the benzene ring towards further substitution reactions. The first paper describes the transformation products of chlorinated 4-methylbenzene-1,2-diamine, indicating that chlorination can lead to a variety of products depending on the reaction conditions. This suggests that the synthesis of 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride might also involve multiple steps and could yield different products based on the specific conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives like 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride are typically characterized by their melting points, boiling points, solubility, and stability. Although the papers provided do not directly discuss these properties for the compound , they do highlight the importance of purity and yield in the synthesis of related compounds . These factors are critical for the practical application and industrial production of such chemicals.

Applications De Recherche Scientifique

Fluorinated Compound Synthesis

- A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, is described. This synthesis avoids the high costs and toxic risks associated with palladium and phenylboronic acid, suggesting the efficiency of alternative pathways in synthesizing fluorinated compounds for pharmaceutical applications (Qiu et al., 2009).

Fluorinated Compounds in Cancer Treatment

- The article reviews the clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1), highlighting the importance of biomodulation to improve the effectiveness and reduce the toxicity of fluoropyrimidines in cancer treatment (Malet-Martino & Martino, 2002).

Fluorinated Compounds in Sensing Applications

- Nanostructured luminescent micelles incorporating fluorinated tags are investigated for their potential in sensing applications, including the detection of nitroaromatic and nitramine explosives. This research emphasizes the versatility of fluorinated compounds in creating sensitive and specific sensors for security and environmental monitoring (Paria et al., 2022).

Environmental Impact and Degradation

- The occurrence and toxicity of antimicrobial triclosan and its degradation by-products in the environment are reviewed, illustrating the environmental persistence and potential hazards of fluorinated compounds. This study underlines the need for understanding the environmental fate of such chemicals to mitigate their adverse effects (Bedoux et al., 2012).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with the compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). The precautionary statements are P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

4-chloro-5-fluorobenzene-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.2ClH/c7-3-1-5(9)6(10)2-4(3)8;;/h1-2H,9-10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOCMQJLTMEFLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl3FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)